![molecular formula C21H21NO4 B1316063 (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid CAS No. 359586-69-9](/img/structure/B1316063.png)
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a synthetic organic compound often used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino groups during the synthesis of peptides. The cyclopentanecarboxylic acid moiety provides structural rigidity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The synthesis typically begins with the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane.
Cyclopentanecarboxylic Acid Introduction: The next step involves the introduction of the cyclopentanecarboxylic acid moiety. This can be done through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, facilitating its attachment to the protected amino compound.
Industrial Production Methods
Industrial production of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal and the liberation of the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid derivatives.
Reduction: Free amino compound after Fmoc removal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides due to the Fmoc protecting group, which is easily removed under mild conditions.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the synthesis of modified peptides and proteins for research purposes.
Enzyme Studies: Helps in the preparation of enzyme substrates and inhibitors.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Plays a role in the development of diagnostic peptides and probes.
Industry
Biotechnology: Employed in the production of biotechnological products, including enzymes and antibodies.
Pharmaceuticals: Integral in the manufacturing of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions or the finalization of the peptide structure.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: Features a cyclobutane ring, offering different steric properties.
Uniqueness
Structural Rigidity: The cyclopentane ring provides a unique rigidity compared to cyclohexane or cyclobutane, influencing the compound’s reactivity and the properties of the peptides synthesized.
Fmoc Group: The presence of the Fmoc group makes it particularly valuable in peptide synthesis due to its stability and ease of removal.
This detailed overview provides a comprehensive understanding of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, covering its preparation, reactions, applications, and comparisons with similar compounds
Biological Activity
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly known as Fmoc-cycloleucine, is a derivative of cycloleucine that has garnered interest in medicinal chemistry due to its potential applications in drug development and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 389057-34-5
- Purity : >95%
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Protein Synthesis Inhibition : The compound acts as a competitive inhibitor in peptide synthesis pathways, particularly affecting the incorporation of amino acids into growing peptide chains.
- Cell Signaling Modulation : It has been shown to influence several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibiotic agent.
Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The study found that treatment with concentrations as low as 10 µM led to a marked increase in apoptotic markers compared to untreated controls.
Properties
IUPAC Name |
(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDVIJVCPIJCM-IEBWSBKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573546 | |
Record name | (1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359586-69-9 | |
Record name | (1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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